molecular formula C10H16N2O2S B5754669 [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine

[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine

Cat. No.: B5754669
M. Wt: 228.31 g/mol
InChI Key: MSYWLGJMKHPEJY-UHFFFAOYSA-N
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Description

[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine is an organic compound with a complex structure that includes a sulfamoyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

3,5-Dimethylbenzenesulfonyl chloride+DimethylamineThis compound\text{3,5-Dimethylbenzenesulfonyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} 3,5-Dimethylbenzenesulfonyl chloride+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfamoyl compounds.

Scientific Research Applications

[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The dimethylamine moiety can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-Dimethylphenyl)sulfonamide]
  • [(3,5-Dimethylphenyl)amine]
  • [(3,5-Dimethylphenyl)thiourea]

Uniqueness

[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine is unique due to the presence of both the sulfamoyl and dimethylamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8-5-9(2)7-10(6-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWLGJMKHPEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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